Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine
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Overview
Description
“Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine” is a chemical compound that has been studied in the context of intramolecular cyclization . It is also known as "N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline" .
Synthesis Analysis
The synthesis of this compound involves the intramolecular cyclization of 3-(4-bromo(or methyl)phenylprop-2-yn-1-ylammonium bromides . The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, 6-Bromo(or methyl)-4-phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-2-ium bromides, which are related to this compound, undergo cleavage in aqueous alkaline medium at both N2-C3 and C1-N2 bonds .Scientific Research Applications
Intramolecular [4+2]-Cycloaddition
This compound has been used in the study of intramolecular [4+2]-cycloaddition of [3-Arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium Bromides . The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process .
Cleavage of Cycloaddition Products
The cycloaddition products undergo cleavage in aqueous alkaline medium at both N2-C3 and C1-N2 bonds . This process has been studied extensively using Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine .
Synthesis of Isoindolium Bromides
An accessible method has been developed for the synthesis of 6-bromo (or methyl)-4-phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-2-ium bromides using this compound .
Intramolecular Cycloaddition of Naphthalen-1-yl Derivatives
Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine has been used in the intramolecular cycloaddition of 3-(Naphthalen-1-yl)prop-2-yn-1-ylammonium Bromides . This process afforded potentially biologically active 4-phenyl-3a,4-dihydronaphtho[f]isoindolium salts in high yields .
Cleavage of Cyclic Salts
Some of the synthesized salts underwent cleavage on heating in aqueous alkali to give mixtures of isomeric aminomethylphenanthrenes .
Visible-light-induced Oxidative Formylation
This compound has been used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process was developed and afforded the corresponding formamides in good yields under mild conditions .
Future Directions
properties
IUPAC Name |
N-methyl-3-phenyl-N-prop-2-enylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-3-11-14(2)12-7-10-13-8-5-4-6-9-13/h3-6,8-9H,1,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWWBHBLYPYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC#CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine |
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